![molecular formula C18H24N4O3S2 B2839760 N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide CAS No. 393565-04-3](/img/structure/B2839760.png)
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without more specific information or a crystallographic study, it’s difficult to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the conditions and the reactants present. The amide group, for example, could undergo hydrolysis in acidic or basic conditions to form a carboxylic acid and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the amide could increase its solubility in polar solvents .Scientific Research Applications
Photodynamic Therapy
The study by Pişkin, Canpolat, and Öztürk (2020) on zinc phthalocyanine derivatives demonstrates the potential of these compounds, which share a structural similarity with the given compound, in photodynamic therapy for cancer treatment. Their high singlet oxygen quantum yield and good fluorescence properties make them suitable as Type II photosensitizers, indicating a promising approach for employing similar compounds in therapeutic applications (Pişkin, Canpolat, & Öztürk, 2020).
Glutaminase Inhibition
Research by Shukla et al. (2012) on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, which have structural elements akin to the queried compound, highlights their role as potent and selective inhibitors of kidney-type glutaminase. This enzyme is pivotal in cancer metabolism, suggesting that structurally related compounds could serve as a basis for developing new anticancer agents by inhibiting glutaminase activity (Shukla et al., 2012).
Carbonic Anhydrase Inhibition
Compounds containing the 1,3,4-thiadiazole moiety, such as those explored by Ilies et al. (2003), have been found to inhibit carbonic anhydrase IX, a tumor-associated enzyme. This highlights the potential of the queried compound in designing inhibitors that could selectively target tumor cells for therapeutic applications (Ilies et al., 2003).
Anticancer Activity
Yushyn, Holota, and Lesyk (2022) discuss the synthesis of a compound with a 1,3,4-thiadiazole moiety that exhibits anticancer activity, particularly through a "cost-effective" synthesis approach. This underscores the importance of such compounds in developing new anticancer drugs with improved efficacy and lower production costs (Yushyn, Holota, & Lesyk, 2022).
Antimicrobial Activity
Karabanovich et al. (2016) detail the development of 1,3,4-oxadiazoles and thiadiazoles as antitubercular agents, displaying significant in vitro activity against Mycobacterium tuberculosis. This suggests the potential of structurally related compounds in addressing infectious diseases by targeting specific microbial enzymes or pathways (Karabanovich et al., 2016).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3S2/c1-4-12(5-2)16(24)20-17-21-22-18(27-17)26-11-15(23)19-13-7-9-14(10-8-13)25-6-3/h7-10,12H,4-6,11H2,1-3H3,(H,19,23)(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCRQLOVZNBIIBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(2-Hydroxyethyl)(pyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B2839677.png)
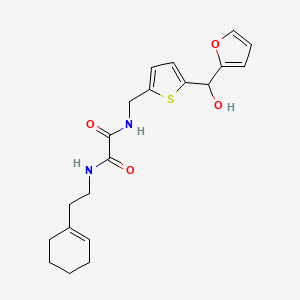
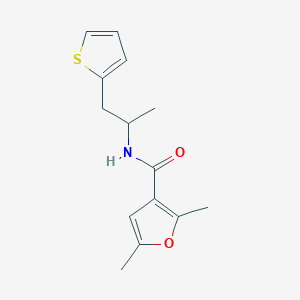
![2-{1-[(Tert-butoxy)carbonyl]-3-ethenylazetidin-3-yl}acetic acid](/img/structure/B2839681.png)
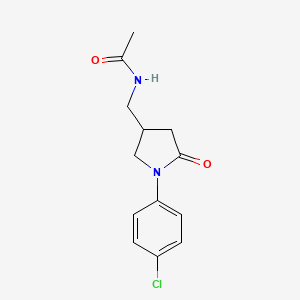
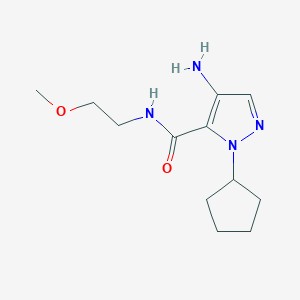


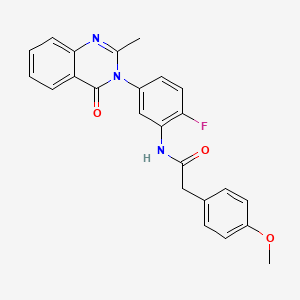
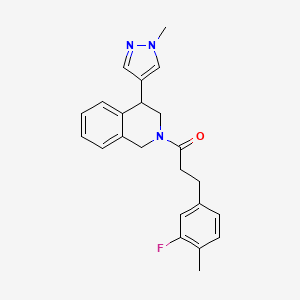
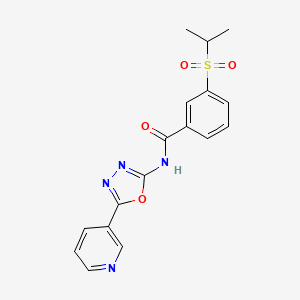
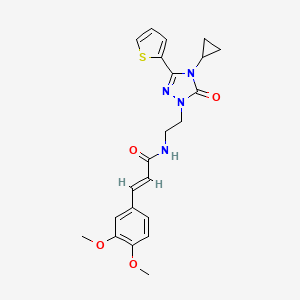
![7-[(4-ethylbenzyl)amino]-2-phenyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2839695.png)
![2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2839698.png)
